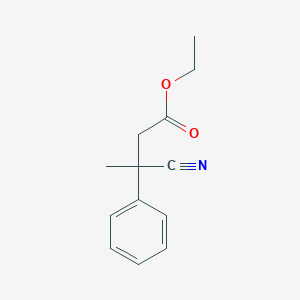

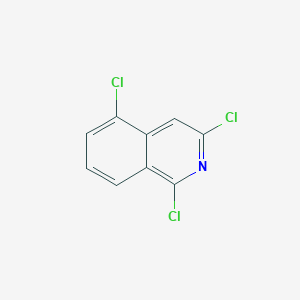

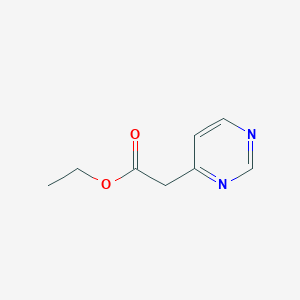

![molecular formula C13H16FNO B113631 3-(4-氟苯基)-8-氮杂双环[3.2.1]辛-3-醇 CAS No. 1341477-02-8](/img/structure/B113631.png)

3-(4-氟苯基)-8-氮杂双环[3.2.1]辛-3-醇

描述

Bicyclo[3.2.1]octane is a type of organic compound that has a unique structure consisting of a six-membered carbon ring fused to a cyclopentane ring . This structure is found in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

Synthesis Analysis

The synthesis of compounds with a bicyclo[3.2.1]octane structure often involves key reactions such as the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center . Another approach for the construction of the bicyclic skeleton is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.0 2.7]octan-3-one intermediate .

Molecular Structure Analysis

The geometric structure calculations of compounds with a bicyclo[3.2.1]octane structure can be performed at various levels, such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances can be calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with a bicyclo[3.2.1]octane structure often involve the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . Another key feature in the transformation of these compounds involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Physical And Chemical Properties Analysis

Physical properties of compounds with a bicyclo[3.2.1]octane structure can include color, density, hardness, and solubility . Chemical properties can include its reactivity and the types of chemical reactions it can undergo .

科学研究应用

合成和与多巴胺转运体的结合

已合成3-(4-氟苯基)-8-氮杂双环[3.2.1]辛-3-醇衍生物,并评估它们与多巴胺和血清素转运体的结合亲和力。具体来说,3-α衍生物,特别是3α-二(4-氟苯基)甲氧甲基-8-(3-苯基丙基)-8-氮杂双环[3.2.1]辛烷,显示出对多巴胺转运体的强结合亲和力,表明它们在研究与多巴胺相关的过程中的潜力(Zhang et al., 2006)。

植物毒素合成

这些化合物已被用于合成新的植物毒素。已合成并评估了类似3-(2-氟苯基)-6,7-内酯基-8-氧杂双环[3.2.1]辛-3-醇的衍生物对植物的根和地上部分(如高粱)的发育影响(Barbosa et al., 2005)。

镇痛活性

一系列1-苯基-6-氮杂双环[3.2.1]辛烷已被测试其镇痛和麻醉拮抗活性。这包括对结构变体及其药理学特性的研究,有助于了解镇痛药物的开发(Takeda et al., 1977)。

结构表征

已进行了对3-芳基-1-氮杂双环[2.2.2]辛-3-醇的结构和光谱研究,这些化合物与3-(4-氟苯基)-8-氮杂双环[3.2.1]辛-3-醇密切相关。这些研究有助于了解这类化合物的构象行为和化学性质(Arias-Pérez等,1991)。

光谱研究

对类似3-苯乙基-3-氮杂双环[3.2.1]辛-8-α-醇的缩合哌啶双环醇的红外和核磁共振光谱的研究为了解它们的结构和化学性质提供了宝贵的见解,这对它们在各种科学研究领域的应用至关重要(Gálvez等,1989)。

反芳香化合物研究

涉及合成和表征2-(4'-氟苯基)双环[3.2.1]辛-2-醇及其衍生物的研究有助于了解反芳香化合物,这在有机化学领域具有重要意义(Volz & Shin, 2006)。

抗流感病毒活性

已合成具有独特胺基团的三环化合物,包括1-(1-氮杂双环[3.3.0]辛-5-基)-1-(4-氟苯基)-1-(2-三环[3.3.1.1(3.7)]癸基)甲烷-1-醇盐酸盐,显示出强大的抗甲型流感病毒活性,突显了它们在抗病毒研究中的潜力(Oka et al., 2001)。

属性

IUPAC Name |

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJBPUJZBWHQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517907 | |

| Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |

CAS RN |

1341477-02-8 | |

| Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

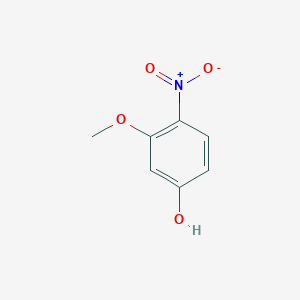

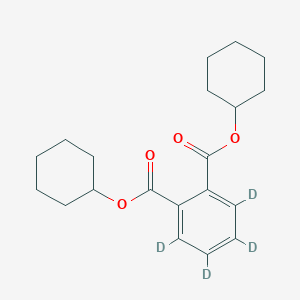

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)